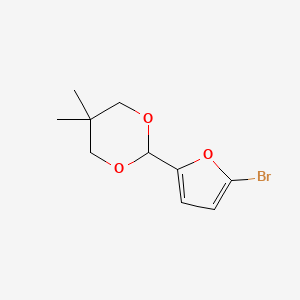
2-(5-Bromofuran-2-yl)-5,5-dimethyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromofuran-2-yl)-5,5-dimethyl-1,3-dioxane is an organic compound characterized by a brominated furan ring attached to a dioxane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromofuran-2-yl)-5,5-dimethyl-1,3-dioxane typically involves the bromination of a furan derivative followed by a cyclization reaction to form the dioxane ring. One common method includes:
Bromination: The furan ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Cyclization: The brominated furan is then reacted with a suitable diol (e.g., 2,2-dimethyl-1,3-propanediol) under acidic conditions to form the dioxane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient bromination and cyclization processes. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromofuran-2-yl)-5,5-dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base (e.g., sodium hydroxide) are employed.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Hydrogenated furan derivatives.
Substitution: Amino or thio derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(5-Bromofuran-2-yl)-5,5-dimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromofuran-2-yl)-5,5-dimethyl-1,3-dioxane involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the dioxane ring contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Bromofuran-2-yl)-1,3-dioxolane: Similar structure but with a dioxolane ring instead of a dioxane ring.
2-(5-Bromofuran-2-yl)-5,5-dimethyl-1,3-dioxolane: Another variant with slight structural differences.
Uniqueness
2-(5-Bromofuran-2-yl)-5,5-dimethyl-1,3-dioxane is unique due to its specific combination of a brominated furan ring and a dioxane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
41835-45-4 |
|---|---|
Fórmula molecular |
C10H13BrO3 |
Peso molecular |
261.11 g/mol |
Nombre IUPAC |
2-(5-bromofuran-2-yl)-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C10H13BrO3/c1-10(2)5-12-9(13-6-10)7-3-4-8(11)14-7/h3-4,9H,5-6H2,1-2H3 |
Clave InChI |
DRZPFATXYJGPIL-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(OC1)C2=CC=C(O2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3,5,6-Trimethylbenzofuran-2-YL)methylideneamino]benzothiazol-2-amine](/img/structure/B14667377.png)
![[1]Benzoselenopheno[3,2-b]thiophene](/img/structure/B14667387.png)
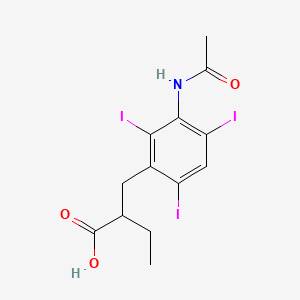
![3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14667400.png)

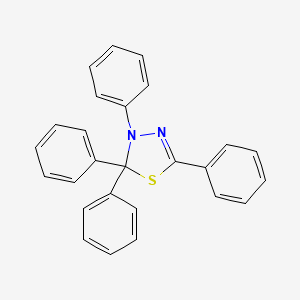
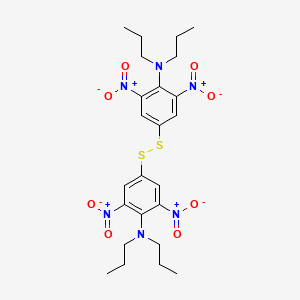

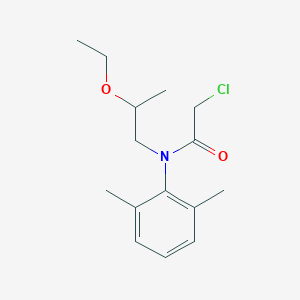
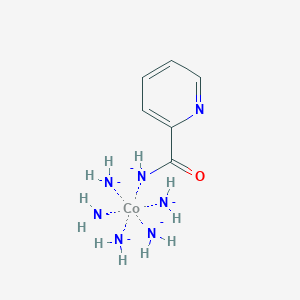
![6-[(3,7-Dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14667443.png)
![Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]-](/img/structure/B14667450.png)
![5-Amino-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14667451.png)
![Butyltris[(propan-2-yl)oxy]stannane](/img/structure/B14667458.png)
